![molecular formula C18H19FN2O4S B2723629 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide CAS No. 942012-85-3](/img/structure/B2723629.png)
4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide
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Description
4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is commonly referred to as FMMP and is a sulfonamide derivative that has been synthesized through a multi-step process.
Scientific Research Applications
Molecular Dynamics and Quantum Chemical Studies
Research includes the use of piperidine derivatives, closely related to the chemical structure of interest, for investigating corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, studies aim to understand the adsorption behaviors and inhibition efficiencies, providing insights into the interaction mechanisms at the molecular level (Kaya et al., 2016).
Enzyme Inhibition Applications
A series of benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. These studies aim to enhance the selectivity and efficacy of COX-2 inhibitors, which could contribute to the development of new therapeutic agents for inflammation and pain (Hashimoto et al., 2002).
Crystallography and Structural Analysis
Investigations into the crystal structures of benzenesulfonamide derivatives have provided detailed insights into their molecular configurations. The supramolecular architecture observed through these studies contributes to the understanding of intermolecular interactions and the potential development of novel materials or drugs (Rodrigues et al., 2015).
Radical Chemistry and Fluorination Techniques
Studies have explored the reactions of fluorinating reagents with various spin traps, leading to the formation of fluoro spin adducts. These findings are significant for understanding the mechanisms of radical chemistry and for developing new fluorination strategies in organic synthesis (Eberson & Persson, 1997).
properties
IUPAC Name |
4-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-12-10-13(19)5-8-17(12)26(23,24)20-14-6-7-15(16(11-14)25-2)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRMYRIFCSOSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-2-methylbenzenesulfonamide |
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